Intermediate Lipophilicity (LogP 2.23) Uniquely Balances CNS Permeability Against Metabolic Clearance Versus Mono-Halogenated THIQ Analogs
The target compound exhibits a computed LogP of 2.23 (free base), which falls between the mono-fluoro analog 7-F-THIQ (LogP 1.4) and the mono-bromo analog 5-Br-THIQ (LogP 2.4). This intermediate lipophilicity is optimal for CNS drug candidates, where excessively low LogP limits passive BBB permeation and excessively high LogP accelerates metabolic clearance and increases hERG binding risk [1][2]. The compound thus avoids the excessive hydrophilicity of 7-F-THIQ, which may show poorer membrane permeability, and the marginally higher lipophilicity of 5-Br-THIQ, which could promote greater non-specific protein binding and faster oxidative metabolism [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | LogP 2.23 (5-Br-7-F-THIQ free base) |
| Comparator Or Baseline | 7-F-THIQ: LogP 1.4 [1]; 5-Br-THIQ: LogP 2.4 [2] |
| Quantified Difference | ΔLogP = +0.83 vs. 7-F-THIQ; ΔLogP = -0.17 vs. 5-Br-THIQ |
| Conditions | Computed values from PubChem XLogP3-AA and vendor-supplied LogP algorithms |
Why This Matters
A LogP of 2.23 positions this compound within the empirically validated optimal range (LogP 2-3) for CNS drug candidates, whereas the mono-fluoro analog (LogP 1.4) falls below this window and may exhibit suboptimal permeability.
- [1] PubChem. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (CID 16244400). XLogP3-AA: 1.4. Accessed April 2026. View Source
- [2] Kuujia.com. 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6). LogP: 2.42360. View Source
- [3] Wager, T. T., et al. Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chem. Neurosci. 2010, 1, 420-434. View Source
